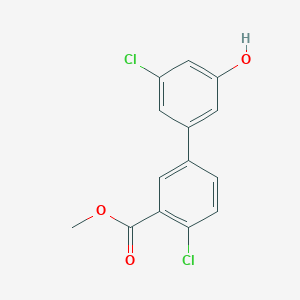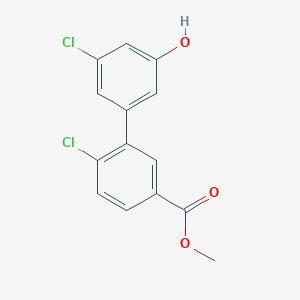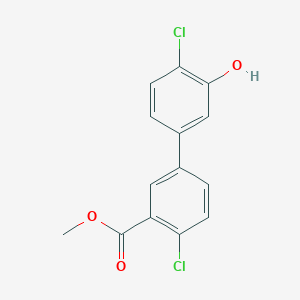
2-Chloro-5-(3-methylsulfonylaminophenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(3-methylsulfonylaminophenyl)phenol, 95% (2C5MAPP) is a phenol derivative with a wide range of applications in the scientific research field. It is a colorless solid with a melting point of 110-112 °C and a molecular weight of 265.62 g/mol. 2C5MAPP is used as a reagent in organic synthesis and as a reactant in various biochemical and physiological studies. The compound has been extensively studied in recent years, due to its unique properties and potential applications in the scientific research field.
作用機序
2-Chloro-5-(3-methylsulfonylaminophenyl)phenol, 95% is an electron-rich compound that can act as an electron-donor in redox reactions. The compound can also act as a Lewis acid, forming complexes with electron-rich molecules. In addition, 2-Chloro-5-(3-methylsulfonylaminophenyl)phenol, 95% can act as a catalyst for the formation of polymers.
Biochemical and Physiological Effects
2-Chloro-5-(3-methylsulfonylaminophenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. The compound has been shown to inhibit the growth of bacteria, fungi, and viruses. It has also been shown to possess anti-inflammatory and antioxidant properties. In addition, 2-Chloro-5-(3-methylsulfonylaminophenyl)phenol, 95% has been shown to possess anti-cancer and anti-tumor properties.
実験室実験の利点と制限
2-Chloro-5-(3-methylsulfonylaminophenyl)phenol, 95% has a number of advantages for use in lab experiments. The compound is relatively inexpensive and readily available. In addition, the compound is highly soluble in a variety of organic solvents, making it easy to work with in the lab. The compound is also stable at room temperature, making it suitable for long-term storage.
One of the main limitations of 2-Chloro-5-(3-methylsulfonylaminophenyl)phenol, 95% is its sensitivity to light. The compound can be easily degraded by exposure to light, making it unsuitable for experiments that require extended exposure to light. In addition, the compound is toxic and should be handled with care.
将来の方向性
2-Chloro-5-(3-methylsulfonylaminophenyl)phenol, 95% has a wide range of potential applications in the scientific research field. The compound could be used to develop new drugs and agrochemicals, as well as new materials for use in biotechnology and nanotechnology. The compound could also be used in the development of new catalysts and polymerization processes. In addition, the compound could be used to develop new methods for the synthesis of organic compounds. Finally, 2-Chloro-5-(3-methylsulfonylaminophenyl)phenol, 95% could be used in the development of new analytical methods for the detection and quantification of various compounds.
合成法
2-Chloro-5-(3-methylsulfonylaminophenyl)phenol, 95% can be synthesized by a two-step reaction. The first step involves the reaction of 2-chloro-5-methylphenol with 3-methylsulfonylaminophenol in the presence of an acid catalyst. The second step involves the conversion of the intermediate product to 2-Chloro-5-(3-methylsulfonylaminophenyl)phenol, 95% by reaction with anhydrous sodium acetate. The overall yield of the reaction is typically >95%.
科学的研究の応用
2-Chloro-5-(3-methylsulfonylaminophenyl)phenol, 95% has a wide range of applications in the scientific research field. It is used as a reagent in organic synthesis, as a reactant in various biochemical and physiological studies, and as a catalyst for the formation of polymers. The compound is also used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes.
特性
IUPAC Name |
N-[3-(4-chloro-3-hydroxyphenyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S/c1-19(17,18)15-11-4-2-3-9(7-11)10-5-6-12(14)13(16)8-10/h2-8,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFJACBZOBGAGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686180 |
Source


|
| Record name | N-(4'-Chloro-3'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-methylsulfonylaminophenyl)phenol | |
CAS RN |
1262001-88-6 |
Source


|
| Record name | N-(4'-Chloro-3'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

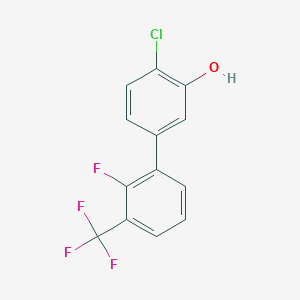

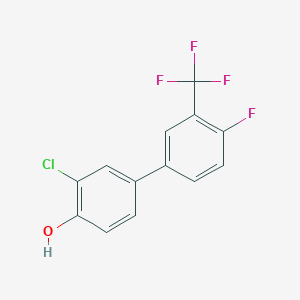



![2-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382111.png)



